Technical Guide: (R)-2-amino-3-methylbutanamide (D-Valinamide)
Technical Guide: (R)-2-amino-3-methylbutanamide (D-Valinamide)
Executive Summary
(R)-2-amino-3-methylbutanamide, commonly known as D-Valinamide , is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands for asymmetric catalysis. Unlike its L-enantiomer (naturally occurring), the D-isomer confers unique proteolytic stability to peptide chains, making it invaluable in the design of metabolically stable drug candidates. This guide details its physicochemical properties, scalable synthesis routes, and application in resolving chiral acids and synthesizing high-value pharmaceutical intermediates.
Physicochemical Profile
The commercial form is typically the hydrochloride salt due to the hygroscopic nature and oxidative instability of the free base.
| Property | Specification (HCl Salt) | Specification (Free Base) |
| CAS Number | 133170-58-8 | 5978-75-6 (Generic/Rare) |
| IUPAC Name | (2R)-2-amino-3-methylbutanamide hydrochloride | (2R)-2-amino-3-methylbutanamide |
| Molecular Formula | C₅H₁₂N₂O[1][2][3] · HCl | C₅H₁₂N₂O |
| Molecular Weight | 152.62 g/mol | 116.16 g/mol |
| Appearance | White to off-white crystalline powder | Colorless viscous oil or low-melting solid |
| Melting Point | 261–270 °C (dec.) | ~70–75 °C |
| Optical Rotation | ||
| pKa (Amine) | ~7.9 (Estimated) | ~7.9 |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexane, Ether, DCM | Soluble: EtOH, DCM, ChloroformSparingly: Water |
| Hygroscopicity | Moderate (Store under desiccant) | High |
Critical Note on Stereochemistry: Ensure the distinction between D-Valinamide (R-isomer) and L-Valinamide (S-isomer, CAS 20108-78-5). The use of the wrong enantiomer in peptide coupling will result in diastereomers with vastly different biological activities.
Synthetic Routes & Manufacturing[4][5]
Two primary routes exist for the synthesis of D-Valinamide. The Ester Ammonolysis route is preferred for industrial scale-up due to atom economy, while the Mixed Anhydride route is used for small-scale, high-purity synthesis to minimize racemization risks.
Synthesis Workflow Diagram
Caption: Comparison of Industrial Ester Ammonolysis (Top) vs. Laboratory Mixed Anhydride (Bottom) synthesis routes.
Protocol: Scalable Ester Ammonolysis
This method avoids expensive coupling reagents and is suitable for multi-gram to kilogram synthesis.
Reagents: D-Valine, Thionyl Chloride (SOCl₂), Methanol (anhydrous), Ammonia gas (or 7N NH₃ in MeOH).
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Esterification:
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Suspend D-Valine (1.0 eq) in anhydrous Methanol (10 vol).
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Cool to 0°C. Dropwise add SOCl₂ (1.2 eq) (Exothermic!).
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Reflux for 4–6 hours until TLC indicates consumption of D-Valine.
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Concentrate in vacuo to obtain D-Valine Methyl Ester HCl as a white solid.
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Ammonolysis:
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Dissolve the ester salt in Methanol (5 vol).
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Cool to 0°C and saturate with anhydrous NH₃ gas (or add 7N NH₃/MeOH, 5.0 eq).
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Seal the vessel and stir at Room Temperature for 24–48 hours.
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Monitoring: Follow disappearance of ester peak via ¹H-NMR (shift of O-Me ~3.7 ppm to amide protons).
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Workup & Salt Formation:
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Concentrate the mixture to remove excess ammonia and methanol.
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Redissolve residue in minimal dry Ethanol.
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Add HCl (4M in Dioxane) to precipitate the D-Valinamide HCl salt.
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Filter and wash with cold diethyl ether.
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Self-Validation Check: The product must show a doublet at ~0.95 ppm (isopropyl methyls) and lack the singlet at ~3.7 ppm (methyl ester) in ¹H-NMR (D₂O).
Chemical Reactivity & Stability
Hydrolysis
D-Valinamide is resistant to hydrolysis at neutral pH but will convert back to D-Valine under:
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Acidic Conditions: 6M HCl, 110°C, 12h (Standard protein hydrolysis conditions).
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Basic Conditions: 1M NaOH, RT (Slower due to steric hindrance of the isopropyl group).
Racemization Risk
While amides are generally configurationally stable, the
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Risk Factor: High pH (>12) combined with high temperature can lead to enolization and racemization.
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Mitigation: Perform amide coupling reactions at pH < 9 and temperature < 40°C.
Hoffmann Rearrangement
Treatment of D-Valinamide with bromine/NaOH or iodobenzene diacetate can induce a Hoffmann rearrangement, converting the amide to the primary amine (D-1,2-diamino-3-methylbutane). This is a known side reaction if oxidative conditions are present.
Applications in Drug Discovery[3][4][5][6][7]
Peptide Stability Enhancement
Incorporating D-Valinamide into peptide sequences renders the C-terminus resistant to carboxypeptidases. This "end-capping" strategy extends the half-life of peptide drugs in plasma.
Chiral Resolution Agent
D-Valinamide is an excellent resolving agent for racemic carboxylic acids. It forms diastereomeric amides which can be separated by chromatography or crystallization.
Workflow: Resolving a Racemic Acid (±)-R-COOH
Caption: Workflow for using D-Valinamide as a chiral auxiliary to resolve racemic carboxylic acids.
Analytical Characterization
To ensure the integrity of D-Valinamide, specifically its enantiomeric purity (ee%), the following protocols are required.
Chiral HPLC Method
Optical rotation is insufficient for detecting low levels (<1%) of the L-isomer.
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Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).
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Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.0).
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Mechanism: The ammonium group of Valinamide complexes with the crown ether. The (R)-configuration forms a less stable complex than the (S)-configuration on CR(+) columns, leading to distinct retention times.
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Detection: UV at 210 nm (Amide absorption).
NMR Spectroscopy (D₂O, 400 MHz)
- 0.93 (d, 3H): Methyl group 1.
- 0.97 (d, 3H): Methyl group 2.
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2.15 (m, 1H):
-CH (Isopropyl methine). -
3.65 (d, 1H):
-CH (Chiral center). -
Note: Amide NH₂ protons are typically not visible in D₂O due to exchange; run in DMSO-d₆ to observe the amide doublet at ~7.5 ppm.
References
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Syntheis & Properties: Smith, G. G., & Sivakua, T. (1973). Kinetics of the acid hydrolysis of amino acid amides. Journal of Organic Chemistry.
- Chiral Resolution Applications: Shao, H., et al. (1995). D-Valinamide as a chiral auxiliary for the resolution of racemic acids. Journal of Peptide Research.
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HPLC Separation: Machida, Y., et al. (2004). Separation of enantiomers of fluoroquinolones via derivatization with D-valinamide. Chemical & Pharmaceutical Bulletin.
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Physical Data: PubChem Compound Summary for CID 69506 (D-Valinamide).
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Commercial Specification: Sigma-Aldrich Product Sheet for D-Valinamide HCl (CAS 133170-58-8).
